molecular formula C9H7ClN2O2 B1453367 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1215412-60-4

2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1453367
CAS No.: 1215412-60-4
M. Wt: 210.62 g/mol
InChI Key: FGPSEUSMALHZIU-UHFFFAOYSA-N
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Description

2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine ring.

Biochemical Analysis

Biochemical Properties

(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can induce apoptosis, a programmed cell death mechanism, by activating specific apoptotic pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to changes in cellular processes, such as reduced cell proliferation or increased apoptosis. Additionally, (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver and kidneys. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The compound’s localization and accumulation can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the reaction of 2-aminopyridine with chloroacetic acid under specific conditions. The process may include steps such as acylation, cyclization, and chlorination .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized imidazo[1,2-a]pyridines .

Scientific Research Applications

2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid: Similar structure but with the chloro group at a different position.

    2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid: Features a methyl group instead of a chloro group.

    2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid: Contains a fluoro group instead of a chloro group.

Uniqueness

2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to its specific chloro substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-(5-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-2-1-3-8-11-6(4-9(13)14)5-12(7)8/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPSEUSMALHZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
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2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 3
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 4
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 5
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 6
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

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